N-(1-phenylcyclohexyl)-2-methoxyethanamine
Description
Structure
3D Structure
Properties
CAS No. |
2201-57-2 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-17-13-12-16-15(10-6-3-7-11-15)14-8-4-2-5-9-14/h2,4-5,8-9,16H,3,6-7,10-13H2,1H3 |
InChI Key |
MSZKHYPXVOHFEV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
In Depth Investigations of N 1 Phenylcyclohexyl 2 Methoxyethanamine Metabolic Pathways and Enzyme Kinetics
Comprehensive In Vivo Metabolic Profiling in Preclinical Animal Models (e.g., Rat Urine)
Studies on the metabolism of PCMEA in rats have identified several major biotransformation pathways. The analysis of rat urine has shown that the parent compound is extensively modified through a series of phase I and phase II reactions. The primary metabolic routes include the cleavage of the N-alkyl and O-methyl groups, the introduction of hydroxyl groups on both the cyclohexyl and phenyl rings, and the subsequent oxidation of resulting alcohol functionalities to carboxylic acids. A significant portion of these metabolites are then excreted in conjugated forms.
N-dealkylation is a primary metabolic pathway for PCMEA. amegroups.org This process involves the enzymatic removal of the 2-methoxyethyl group from the nitrogen atom. The cleavage of the C-N bond results in the formation of a primary amine metabolite, 1-phenylcyclohexanamine (PCA). This metabolic reaction is a common pathway for many xenobiotics containing alkylamino moieties and is often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The resulting primary amine can then undergo further metabolic transformations.
Table 1: N-Dealkylation Metabolite of PCMEA
| Precursor Compound | Metabolic Reaction | Resulting Metabolite |
| N-(1-phenylcyclohexyl)-2-methoxyethanamine | N-Dealkylation | 1-phenylcyclohexanamine |
O-dealkylation, specifically O-demethylation, is another significant metabolic route for PCMEA. amegroups.org This reaction involves the removal of the methyl group from the 2-methoxyethyl side chain, leading to the formation of an alcohol metabolite, N-(1-phenylcyclohexyl)-2-hydroxyethanamine. In vitro studies have suggested that this biotransformation is catalyzed by specific cytochrome P450 isoenzymes, namely CYP2B6 and CYP2C19. mdpi.com The resulting alcohol is a key intermediate that can be further oxidized.
Table 2: O-Dealkylation Metabolite of PCMEA
| Precursor Compound | Metabolic Reaction | Resulting Metabolite |
| This compound | O-Demethylation | N-(1-phenylcyclohexyl)-2-hydroxyethanamine |
Hydroxylation of the cyclohexyl ring is a major metabolic pathway for PCMEA, occurring at various positions on the ring. amegroups.org This reaction introduces a hydroxyl group onto the saturated carbocyclic moiety, increasing the polarity of the molecule and facilitating its excretion. While studies have confirmed the occurrence of this pathway, the precise isomeric positions of hydroxylation on the cyclohexyl ring have not been fully elucidated in the available scientific literature. These hydroxylated metabolites can also be formed in combination with other metabolic reactions.
Table 3: Hydroxylated Cyclohexyl Ring Metabolites of PCMEA
| Precursor Compound | Metabolic Reaction | Resulting Metabolite Class |
| This compound | Cyclohexyl Ring Hydroxylation | Hydroxy-N-(1-phenylcyclohexyl)-2-methoxyethanamine |
Aromatic hydroxylation represents another metabolic transformation of PCMEA, specifically occurring on the phenyl ring. amegroups.org This process, catalyzed by CYP enzymes, introduces a hydroxyl group onto the aromatic ring of the O-dealkylated metabolite. The exact position of this hydroxylation has not been definitively specified in published research. This pathway, often following O-dealkylation, contributes to the formation of more polar metabolites that can be readily eliminated.
Table 4: Aromatic Hydroxylation Metabolite of PCMEA
| Precursor Compound | Metabolic Reaction | Resulting Metabolite Class |
| N-(1-phenylcyclohexyl)-2-hydroxyethanamine | Aromatic Hydroxylation | Hydroxyphenyl-N-(1-phenylcyclohexyl)-2-hydroxyethanamine |
Following the initial O-demethylation to an alcohol metabolite, further oxidation can occur to form a carboxylic acid. amegroups.org The primary alcohol group of N-(1-phenylcyclohexyl)-2-hydroxyethanamine can be oxidized to the corresponding carboxylic acid, N-(1-phenylcyclohexyl)aminoacetic acid. This two-step oxidation process, from alcohol to aldehyde and then to carboxylic acid, is a common metabolic sequence for primary alcohols in the body.
Table 5: Carboxylic Acid Metabolite of PCMEA
| Precursor Compound | Metabolic Reaction | Resulting Metabolite |
| N-(1-phenylcyclohexyl)-2-hydroxyethanamine | Alcohol Oxidation | N-(1-phenylcyclohexyl)aminoacetic acid |
Table 6: Conjugated Metabolites of PCMEA
| Precursor Metabolite Class | Metabolic Reaction | Resulting Metabolite Class |
| Hydroxylated and Dealkylated Metabolites | Conjugation (e.g., Glucuronidation, Sulfation) | Conjugated Metabolites |
Quantitative In Vitro Metabolic Studies Using Human Hepatic Preparations
The investigation into the biotransformation of PCMEA has been conducted using various human hepatic preparations, which are standard models for predicting in vivo metabolic pathways.
Pooled human liver microsomes (HLM) serve as a primary in vitro tool for studying drug metabolism because they contain a rich complement of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for phase I metabolism. nih.govwada-ama.org Studies using HLM have demonstrated that PCMEA undergoes metabolism, with O-demethylation being a key transformation pathway. nih.govnih.gov In this reaction, the methoxy (B1213986) group (-OCH₃) is removed from the 2-methoxyethanamine side chain, resulting in the formation of the primary metabolite, N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA). nih.gov
The analysis of incubation samples from these studies is typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Quantitative assessments within pooled HLM have been conducted to determine the influence of specific enzymes. For instance, the use of chemical inhibitors has shown that at PCMEA concentrations of 1 µM and 10 µM, the presence of 4-(4-chlorobenzyl)pyridine (B1583355) (CBP), a known inhibitor of CYP2B6, reduces the formation of the O-demethylated metabolite by 70% and 78%, respectively. nih.gov This provides strong evidence for the significant role of this particular enzyme in the metabolism of PCMEA in the human liver. nih.gov
To pinpoint the exact enzymes responsible for its metabolism, PCMEA has been studied with a panel of cDNA-expressed human CYP isoenzymes. These experiments have shown that the O-demethylation of PCMEA is specifically catalyzed by two enzymes: CYP2B6 and CYP2C19. nih.gov
Investigations have identified CYP2B6 as the principal enzyme responsible for the O-demethylation of PCMEA. nih.gov Using a relative activity factor approach, which considers both enzyme activity and abundance in the liver, studies have quantified its contribution. The results indicate that CYP2B6 accounts for the vast majority of PCMEA's metabolic clearance. nih.gov This dominant role is further substantiated by chemical inhibition studies in pooled HLM, where a CYP2B6-specific inhibitor significantly curtailed the formation of the O-demethylated metabolite. nih.gov
The second enzyme identified as contributing to the O-demethylation of PCMEA is CYP2C19. nih.gov While its role is significant, it is secondary to that of CYP2B6. The relative activity factor approach indicates that CYP2C19 is responsible for a minor portion of the total net clearance of PCMEA. nih.gov
The following table summarizes the quantitative contributions of the identified CYP isoenzymes to the net clearance of PCMEA.
| CYP Isoenzyme | Contribution to Net Clearance of PCMEA (%) | Reference |
|---|---|---|
| CYP2B6 | 91% | nih.gov |
| CYP2C19 | 9% | nih.gov |
In the study of drug metabolism, it is common to investigate a panel of major CYP isoenzymes, including CYP2C9 and CYP3A4, as they are involved in the metabolism of a wide array of compounds. iu.edumdpi.com While these enzymes were found not to catalyze the O-demethylation of PCMEA, their involvement in the metabolism of structurally similar arylcyclohexylamines highlights substrate-dependent enzyme specificity. nih.gov
For example, the related compound N-(1-phenylcyclohexyl)-2-ethoxyethanamine (PCEEA), which differs from PCMEA only by an ethyl instead of a methyl group on the side chain, is metabolized by CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.gov Similarly, the N-demethylation of ketamine, another well-known arylcyclohexylamine, is mediated by CYP2B6, CYP3A4, and CYP2C9. nih.gov This demonstrates that small structural modifications can significantly alter which CYP isoenzymes are involved in the metabolic pathway.
The study of enzymatic reaction kinetics, typically defined by the Michaelis-Menten parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), is crucial for understanding the efficiency and capacity of metabolic pathways. washington.eduwikipedia.org While the relative contributions of CYP2B6 and CYP2C19 to PCMEA metabolism have been established, specific Vmax and Km values for the O-demethylation of PCMEA are not available in the reviewed scientific literature.
To provide context for the typical kinetic parameters observed for arylcyclohexylamine metabolism by the primary enzyme, CYP2B6, the kinetics of ketamine N-demethylation can be examined as an illustrative example. nih.gov These data demonstrate the affinity (Km) and maximum rate (Vmax) of the enzyme for a related substrate.
The table below presents the kinetic parameters for the N-demethylation of ketamine enantiomers by recombinant human CYP2B6. It is important to note that this data is for a related compound and reaction, not for PCMEA.
| Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint: Vmax/Km) |
|---|---|---|---|
| (R)-ketamine | 74 | 15.2 | 0.21 |
| (S)-ketamine | 44 | 14.1 | 0.32 |
Enzymatic Reaction Kinetics of PCMEA Biotransformation
Determination of Apparent Michaelis-Menten Constants (Km)
Assessment of Maximum Reaction Velocities (Vmax)
The maximum reaction velocity (Vmax) represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. Similar to Km, specific Vmax values for the O-demethylation of PCMEA by CYP2B6 and CYP2C19 have not been explicitly reported in publicly accessible literature. However, research has established that the O-demethylation of PCMEA is predominantly catalyzed by CYP2B6 and CYP2C19 in human liver microsomes (HLM). nih.gov Investigations using cDNA-expressed human CYP enzymes have shown that CYP2B6 is the major contributor to PCMEA O-demethylation, accounting for approximately 91% of the net clearance, while CYP2C19 is responsible for the remaining 9%. nih.gov This indicates a significantly higher turnover rate (a parameter related to Vmax) for PCMEA by CYP2B6 compared to CYP2C19.
Table 1: Enzyme Kinetic Parameters for PCMEA Metabolism
No specific Km and Vmax data for PCMEA metabolism is currently available in the cited literature. The table below illustrates the contributing enzymes and their relative importance.
| Enzyme | Metabolic Reaction | Relative Contribution to Clearance |
| CYP2B6 | O-demethylation | 91% |
| CYP2C19 | O-demethylation | 9% |
Mechanism-Based Inhibition Studies of PCMEA Metabolism
Mechanism-based inhibition (MBI), also known as suicide inhibition, is an irreversible form of enzyme inhibition where the inhibitor is converted by the enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. nih.govmdpi.com This is a critical consideration in drug development as it can lead to significant drug-drug interactions.
While direct studies on the mechanism-based inhibition potential of PCMEA are limited, research on structurally related arylcyclohexylamines, such as phencyclidine (PCP) analogues, has demonstrated evidence of MBI of cytochrome P450 enzymes. This raises the possibility that PCMEA, as an arylcyclohexylamine derivative, could also act as a mechanism-based inhibitor. The chemical structure of PCMEA, containing a tertiary amine and a methoxy ether group, presents functionalities that could potentially be bioactivated by CYP enzymes to form reactive metabolites capable of inactivating the enzyme. Further investigation is required to definitively determine if PCMEA exhibits mechanism-based inhibition and to quantify the kinetic parameters of such an interaction.
Cross-Species Comparative Metabolism of this compound and Related Arylcyclohexylamines
The metabolism of drugs can vary significantly between different species, which has important implications for the extrapolation of preclinical data to humans. Studies on the metabolism of PCMEA in rats have shown that, similar to humans, the main metabolic pathways include N-dealkylation, O-dealkylation, and hydroxylation of the cyclohexyl ring. researchgate.net This suggests a qualitative similarity in the metabolic fate of PCMEA between rats and humans.
However, quantitative differences in enzyme expression and activity can lead to significant variations in the rate and extent of metabolism. For example, comparative studies with other arylcyclohexylamines like ketamine have revealed species-specific differences in metabolic pathways and the enzymes involved. nih.gov While direct comparative quantitative data for PCMEA metabolism in different species is not extensively documented, the known species differences in the expression and activity of CYP2B6 and CYP2C19 suggest that the metabolic profile of PCMEA could differ between humans and common preclinical animal models. A comprehensive understanding of these differences is crucial for the accurate prediction of human pharmacokinetics from animal studies.
Table 2: Summary of Metabolic Pathways of PCMEA in Rats
| Metabolic Reaction | Metabolites Identified |
| N-dealkylation | N-dealkylated metabolites |
| O-dealkylation | O-dealkylated metabolites |
| Cyclohexyl Ring Hydroxylation | Hydroxylated metabolites |
Molecular Pharmacological Characterization and Receptor Binding Profiles of N 1 Phenylcyclohexyl 2 Methoxyethanamine
Uncompetitive Antagonism at N-Methyl-D-Aspartate (NMDA) Receptors
There is a lack of specific publicly available data from ligand binding affinity studies and functional assays to definitively characterize the uncompetitive antagonism of N-(1-phenylcyclohexyl)-2-methoxyethanamine at N-Methyl-D-Aspartate (NMDA) receptors. Structurally, PCMEA is a derivative of phencyclidine (PCP), a well-known uncompetitive NMDA receptor antagonist. nih.gov This class of compounds typically binds to a site within the ion channel of the NMDA receptor, thereby blocking the flow of ions. nih.gov However, without direct experimental evidence, the specific affinity (Ki) and functional blockade potency (IC50) of PCMEA at the NMDA receptor remain uncharacterized in the public domain.
Ligand Binding Affinity Studies
No specific ligand binding affinity studies for this compound at the NMDA receptor were identified in the reviewed literature. Such studies would be necessary to determine its binding affinity (Ki value).
Functional Assays for Receptor Blockade
Similarly, no functional assays detailing the receptor blockade properties of this compound on NMDA receptor-mediated currents have been found in the public scientific literature. These assays are crucial for determining the compound's potency (IC50 value) as an NMDA receptor antagonist.
Interactions with Monoamine Transporter Systems
Specific data on the interactions of this compound with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and noradrenaline transporter (NET) are not available in the reviewed literature. The pharmacological profile of related phencyclidine derivatives sometimes includes effects on monoamine transporters, but direct evidence for PCMEA is lacking. nih.gov
Dopamine Transporter (DAT) Reuptake Inhibition Properties
No studies were found that specifically measured the dopamine transporter (DAT) reuptake inhibition properties (e.g., IC50 value) of this compound. While a metabolite of PCMEA, (1-phenylcyclohexyl)amine, has been noted to affect dopamine efflux, this does not provide direct data on the parent compound's interaction with DAT. researchgate.net
Serotonin Transporter (SERT) and Noradrenaline Transporter (NET) Interactions
There is no specific information available from the reviewed sources regarding the interaction of this compound with the serotonin transporter (SERT) or the noradrenaline transporter (NET). Inhibition constants or functional data for these transporters are not publicly documented for this compound.
Agonistic Activity at Sigma (σ) Receptor Subtypes
The agonistic or antagonistic activity of this compound at sigma (σ) receptor subtypes (σ1 and σ2) has not been specifically characterized in the available literature. Many arylcyclohexylamines exhibit affinity for sigma receptors, but the specific profile for PCMEA remains to be determined experimentally. nih.govmedchemexpress.com
Data Tables
Due to the lack of specific quantitative data in the reviewed scientific literature for this compound, data tables for its receptor binding affinities and functional activities cannot be generated.
Potential for Mu-Opioid Receptor Agonism
The potential for this compound (PCMEA) to act as an agonist at the mu-opioid receptor (MOR) is an area of significant interest within its pharmacological profile. The MOR, a G-protein coupled receptor, is the primary target for opioid analgesics and is also associated with the rewarding and dependence-producing effects of opioids. nih.govnih.gov The chemical structure of an arylcyclohexylamine can be modified to produce compounds with significant MOR affinity and agonist activity.
Currently, direct experimental data from receptor binding assays or functional studies specifically characterizing the interaction of PCMEA with the mu-opioid receptor are not available in published scientific literature. Structure-activity relationship (SAR) studies of the broader arylcyclohexylamine class indicate that modifications to the amine substituent and the aryl group can significantly influence opioid receptor activity. For instance, certain substitutions can lead to potent MOR agonism. However, without specific binding affinity data (such as Kᵢ values) or functional assay results (like EC₅₀ or Eₘₐₓ values) for PCMEA, its potential for mu-opioid receptor agonism remains speculative and is an area requiring further empirical investigation.
Antagonistic Effects on Nicotinic Acetylcholine (B1216132) (nACh) Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. mdpi.com Some arylcyclohexylamine compounds have been shown to interact with nAChRs, typically as antagonists. researchgate.net This antagonistic activity at nAChRs may contribute to the complex pharmacological effects of this class of compounds.
As with the mu-opioid receptor, there is a lack of specific published research detailing the in vitro binding affinity or functional antagonistic potency of this compound (PCMEA) at nicotinic acetylcholine receptors. While it is plausible that PCMEA, as an arylcyclohexylamine, may exhibit some degree of nAChR antagonism, the specific subtypes of nAChRs it might interact with and the potency of this interaction are unknown. To ascertain the antagonistic effects of PCMEA on nAChRs, comprehensive studies using various nAChR subtypes expressed in cell lines would be necessary to determine its binding profile and functional activity.
Modulatory Actions at Dopamine D2 Receptors
The dopamine D2 receptor, another member of the G-protein coupled receptor superfamily, is a key target for both antipsychotic medications and drugs of abuse. chalcogen.ro The dopaminergic system is critically involved in reward, motivation, and motor control. The interaction of arylcyclohexylamines with dopamine receptors, including the D2 subtype, can contribute to their stimulant and psychotomimetic effects.
Specific data on the modulatory actions of this compound (PCMEA) at the dopamine D2 receptor are not currently present in the scientific literature. Research on other arylcyclohexylamines suggests that interactions with the D2 receptor can vary from agonism to antagonism depending on the specific chemical structure. nih.gov For example, studies on certain cyclohexane-derived arylcarboxamides have identified compounds with D2 receptor antagonist activity. researchgate.net However, without direct experimental evidence from radioligand binding studies or functional assays for PCMEA, its affinity and efficacy at the D2 receptor remain undetermined. Elucidating the nature of this interaction is essential for a complete pharmacological understanding of PCMEA.
Neurochemical and Behavioral Pharmacological Investigations of N 1 Phenylcyclohexyl 2 Methoxyethanamine in Preclinical Models
Alterations in Neurotransmitter Efflux in Specific Brain Regions of Rodents
As a phencyclidine (PCP) analogue, N-(1-phenylcyclohexyl)-2-methoxyethanamine belongs to the arylcyclohexylamine class of substances. wikipedia.org Compounds in this class are known to interact with multiple neurotransmitter systems, primarily by acting as N-methyl-D-aspartate (NMDA) receptor antagonists. psychonautwiki.orgdrugbank.com Many also exhibit properties as dopamine (B1211576) reuptake inhibitors. wikipedia.org Phencyclidine-type substances can function as central nervous system stimulants by mediating the actions of dopamine, norepinephrine (B1679862), and/or serotonin (B10506). unodc.org However, specific studies measuring the direct effects of PCMEA on neurotransmitter release in rodent brain regions have not been identified.
Dopamine Efflux Dynamics in Striatal and Cortical Areas
There is no specific data from preclinical models detailing the effects of this compound on dopamine efflux in the striatum or cortex. Generally, arylcyclohexylamines vary in their capacity to inhibit the dopamine transporter. wikipedia.org For instance, the PCP analog N-[1-(2-benzo(b)thiophenyl) cyclohexyl]piperidine (BTCP) is a potent dopamine uptake inhibitor with low affinity for PCP receptors, whereas PCP itself inhibits dopamine uptake and also acts as a noncompetitive NMDA antagonist. nih.gov One study noted that (1-phenylcyclohexyl)-amine, a known metabolite of several PCP-derived compounds, produced a long-lasting, dose-dependent effect on dopamine efflux in the rat, leading to the hypothesis that PCMEA could have a similar pharmacological profile. researchgate.net This remains speculative without direct experimental evidence for the parent compound.
Serotonin and Noradrenaline Release Modulation
Direct experimental evidence on how this compound modulates the release of serotonin and noradrenaline in preclinical models is not available in the current body of scientific literature. While some serotonin norepinephrine reuptake inhibitors (SNRIs) have distinct chemical structures, they are grouped by their dual reuptake inhibition mechanism. nih.gov The broader class of PCP-type substances is known to include agents that influence serotonergic and noradrenergic systems. unodc.org Studies on norepinephrine transporter (NET) knock-out mice show that serotonergic terminals can take up and release norepinephrine, suggesting a complex interplay between these systems that can be influenced by various compounds. nih.gov However, without specific studies on PCMEA, its profile as a potential modulator of serotonin and noradrenaline remains uncharacterized.
Assessment of Locomotor Activity and Motor Coordination in Rodent Models
No specific studies evaluating the impact of this compound on locomotor activity or motor coordination in rodent models were found.
Behavioral pharmacology typically employs a range of tests to assess these functions in rodents. Locomotor activity can be measured automatically in a home-cage environment using infrared beams, force plates, or video tracking software to quantify parameters like distance moved and velocity. nih.govpsu.eduyoutube.com Motor coordination and balance are often evaluated using tasks such as the rotarod test, where an animal's ability to remain on a rotating rod is timed, or the beam walking test, which assesses the ability to traverse a narrow beam. nih.govyoutube.comfrontiersin.org While other PCP analogues like BTCP have been shown to produce locomotion and sniffing in mice, similar characterization for PCMEA has not been published. nih.gov
Analysis of Discriminative Stimulus Properties in Animal Learning Paradigms
There is a lack of published research on the discriminative stimulus properties of this compound.
Drug discrimination studies are a standard method in preclinical pharmacology to determine if a novel compound produces subjective effects similar to a known drug. In this paradigm, animals (commonly rats or pigeons) are trained to recognize the internal state produced by a specific drug (e.g., phencyclidine or amphetamine) and distinguish it from a saline injection, typically by pressing a corresponding lever to receive a reward. nih.govnih.gov Generalization tests are then performed with the compound of interest to see if the animals respond on the drug-appropriate lever. This method helps to classify the psychoactive effects of new substances. nih.gov Structure-activity relationship studies of other arylcyclohexylamines have shown that substitutions on the N-alkyl group, cyclohexyl ring, or aromatic ring can significantly alter PCP-like activity. nih.gov However, PCMEA has not been evaluated in such published studies.
Evaluation of Neurotoxicological Potential in In Vitro and In Vivo Systems
Direct in vitro or in vivo studies assessing the neurotoxicological potential of this compound are not present in the available literature. General methods for assessing neurotoxicity involve exposing cell cultures (in vitro) or whole animals (in vivo) to a compound and measuring various endpoints to identify adverse effects on the nervous system. nih.govmdpi.com
While direct neurotoxicity data is absent, studies on the metabolism of PCMEA provide a basis for hypothesizing potential toxic mechanisms. Research in rats has shown that PCMEA undergoes metabolic transformation through pathways including N-dealkylation, O-dealkylation, and hydroxylation of the cyclohexyl and phenyl rings. nih.gov Specifically, the O-demethylation of PCMEA is catalyzed by cytochrome P450 enzymes CYP2B6 and CYP2C19. researchgate.net The generation of metabolites is a critical consideration in toxicology, as these new chemical entities can sometimes be more toxic than the parent compound. However, without further investigation, the neurotoxic potential of PCMEA and its metabolites remains unknown.
Cellular Viability and Apoptotic Pathway Activation Studies
No specific research has been published on the effects of this compound on cellular viability or the activation of apoptotic pathways.
In vitro neurotoxicity screening often involves assays to measure cell viability and apoptosis (programmed cell death). nih.gov Cellular viability can be assessed using methods like the MTT or XTT assays, which measure the metabolic activity of mitochondria, or by using fluorescent dyes like Calcein-AM that are retained only in living cells with intact membranes. biotium.com Apoptosis can be detected by identifying key biochemical and morphological changes, such as the activation of caspases (a family of protease enzymes central to the apoptotic process), disruption of the mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) on the cell surface. thermofisher.compromega.com While these are standard techniques, they have not been applied to the study of PCMEA in the published literature.
Assessment of Oxidative Stress and Mitochondrial Dysfunction
While direct studies on this compound (PCMEA) are limited, the broader class of phencyclidine (PCP) analogs and other psychoactive substances have been associated with cellular stress responses. Research into structurally related compounds, such as substituted phenethylamines, has demonstrated mechanisms of cytotoxicity linked to mitochondrial dysfunction. nih.govmdpi.com In vitro studies on these related compounds have shown that their cytotoxic effects are associated with mitochondrial membrane depolarization and a decrease in intracellular ATP levels. nih.govmdpi.com
General preclinical evidence suggests that neurodegenerative processes often involve oxidative stress and mitochondrial dysfunction. nih.gov Illicit drugs have been shown to induce mitochondria-related cardiotoxicity through various mechanisms, including interference with the mitochondrial respiratory chain and inhibition of crucial mitochondrial enzymes. nih.gov Although direct evidence for PCMEA is not available, it is plausible that its neuropharmacological profile could involve similar pathways. For instance, studies on other psychoactive substances have shown that cytotoxicity can be correlated with the drug's lipophilicity, a factor that may influence its interaction with cellular and mitochondrial membranes. nih.gov
Future preclinical research on PCMEA would need to specifically measure markers of oxidative stress, such as reactive oxygen species (ROS) production and levels of endogenous antioxidants like glutathione, in relevant brain regions following administration. Furthermore, assessing mitochondrial integrity and function through assays for mitochondrial membrane potential, ATP synthesis, and the activity of electron transport chain complexes would be crucial to determine if PCMEA shares these mechanistic pathways with other neurotoxic compounds.
| Parameter | Observation in Related Psychoactive Compounds | Potential Relevance to PCMEA Investigation |
| Mitochondrial Membrane Potential | Depolarization observed with some substituted phenethylamines nih.govmdpi.com | A potential indicator of mitochondrial-mediated cytotoxicity. |
| Intracellular ATP Levels | Lowered levels seen in response to related drugs nih.govmdpi.com | Suggests impairment of cellular energy metabolism. |
| Reactive Oxygen Species (ROS) | Levels remained unchanged in some studies of NBOMe drugs nih.gov | The role of direct ROS production may vary between compounds. |
| Total Glutathione Content | Reduction observed in some in vitro models nih.gov | Indicates a potential compromise of cellular antioxidant defenses. |
Receptor-Mediated Neurotoxic Mechanisms (e.g., 5-HT2A)
The 5-HT2A receptor is a key target for many psychoactive substances and is implicated in their pharmacological and neurotoxic effects. While direct studies on PCMEA's interaction with the 5-HT2A receptor are not extensively documented in publicly available research, its structural similarity to phencyclidine suggests potential activity at NMDA receptors. It is the interplay between different neurotransmitter systems, often involving the 5-HT2A receptor, that can mediate neurotoxic outcomes.
For example, research on other classes of psychoactive compounds, such as N-benzyl phenethylamines, has explored the molecular interactions with the 5-HT2A receptor in detail. nih.govpsu.eduresearchgate.net These studies have identified specific amino acid residues within the receptor that are crucial for the binding and functional activity of these ligands. nih.govpsu.eduresearchgate.net Such findings provide a framework for understanding how novel psychoactive substances might engage with this receptor. The serotonin 5-HT2A receptor is known to be a primary target for many serotonergic psychedelics, and its activation is strongly suggested to mediate their effects. chemrxiv.org
Functional interactions between 5-HT2A receptors and other receptor systems, such as presynaptic 5-HT1A receptors, have been demonstrated in preclinical models. nih.gov These interactions can be complex and are dependent on factors like synaptic serotonin availability. nih.gov The neurotoxic potential of certain compounds can be linked to a cascade of events initiated by receptor activation, which may include excitotoxicity and inflammatory responses.
Future preclinical studies on PCMEA should include receptor binding assays to determine its affinity and selectivity profile across a range of receptors, with a particular focus on the 5-HT2A and NMDA receptors. Functional assays would also be necessary to characterize it as an agonist, antagonist, or modulator at these sites.
| Receptor Interaction | Findings in Related Compound Classes | Potential Implication for PCMEA |
| 5-HT2A Receptor Binding | High affinity and selectivity shown by some N-benzyl phenethylamines. nih.govpsu.eduresearchgate.net | PCMEA may exhibit significant affinity for the 5-HT2A receptor. |
| 5-HT2A Receptor Function | Potent agonism observed in functional assays for related compounds. nih.govpsu.eduresearchgate.net | PCMEA could potentially act as a 5-HT2A agonist, influencing downstream signaling. |
| Receptor-Mediated Neurotoxicity | Indirect evidence suggests a role for 5-HT2A in the neurotoxic effects of other substances. | The potential for PCMEA-induced neurotoxicity may be linked to its activity at the 5-HT2A receptor, possibly in conjunction with other receptor systems. |
Influence of Pharmacogenomic Variability on Neurochemical Responses in Animal Models
There is currently a lack of specific pharmacogenomic studies investigating the influence of genetic variability on the neurochemical responses to this compound in animal models. General pharmacogenomic research aims to identify genetic variants that can predispose individuals to varied drug effects, but this has not yet been applied to PCMEA in a published context. nih.gov
However, metabolism studies in rats have identified that PCMEA is transformed by several cytochrome P450 (CYP) enzymes. nih.govresearchgate.netfao.org Specifically, its metabolism involves N-dealkylation, O-dealkylation, and hydroxylation of the cyclohexyl and aromatic rings. nih.govresearchgate.netfao.org
Given that PCMEA shares metabolic pathways with other phencyclidine-derived compounds, it is plausible that genetic polymorphisms in the genes encoding for the relevant metabolizing enzymes could influence its pharmacokinetic and, consequently, its pharmacodynamic profile. Future pharmacogenomic studies in animal models could explore how variations in CYP enzyme activity affect the metabolism and neurochemical effects of PCMEA. Such studies would be valuable for understanding inter-individual differences in response to this compound.
| Genetic Factor | Relevance to Drug Metabolism | Potential Influence on PCMEA Response |
| Cytochrome P450 (CYP) Enzymes | Responsible for the metabolism of a wide range of drugs and xenobiotics. | Variations in CYP genes could alter the rate of PCMEA metabolism, affecting its potency and duration of action. |
| Transporter Proteins | Influence the distribution of drugs into the brain. | Polymorphisms in drug transporter genes could affect the central nervous system concentration of PCMEA. |
Advanced Analytical Chemistry Methodologies for N 1 Phenylcyclohexyl 2 Methoxyethanamine and Its Metabolites
Gas Chromatography-Mass Spectrometry (GC/MS) for Qualitative and Quantitative Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PCMEA, particularly in forensic and clinical toxicology. researchgate.netnih.gov Due to the amine functional group and relatively low volatility of PCMEA and its hydroxylated metabolites, chemical derivatization is a mandatory step to improve their thermal stability and chromatographic properties for GC-MS analysis. researchgate.netnih.gov
Studies on PCMEA and its analogue, N-(1-phenylcyclohexyl)-2-ethoxyethanamine (PCEEA), show that their metabolism involves N-dealkylation, O-dealkylation, and hydroxylation at various positions on the cyclohexyl ring. nih.gov These metabolic pathways produce a range of compounds that can be identified using GC-MS after appropriate sample preparation and derivatization. nih.gov The full-scan mass spectra obtained allow for the identification of metabolites by comparing them to reference spectra or by interpreting the fragmentation patterns.
Table 1: Representative GC-MS Data for Derivatized PCMEA
| Derivative | Parent Ion (m/z) | Key Fragment Ions (m/z) | Significance of Fragments |
|---|---|---|---|
| Acetylated PCMEA | Not typically observed (EI) | 216, 158, 117, 91 | Represents fragments of the core structure after derivatization. Loss of the derivatized side chain and characteristic phenylcyclohexyl fragments. |
| Trifluoroacetylated (TFA) PCMEA | Not typically observed (EI) | 216, 184, 91 | Characteristic fragments include the stable phenylcyclohexyl cation and ions resulting from cleavages adjacent to the nitrogen atom. |
Systematic toxicological analysis (STA) is a broad screening approach used in toxicology to detect and identify a wide range of potential drugs and poisons without prior suspicion. nih.gov GC-MS is a fundamental tool for STA procedures. nih.gov For compounds like PCMEA, the development of an STA method involves optimizing sample preparation, including hydrolysis of conjugates, liquid-liquid extraction to isolate the analytes from the biological matrix, and derivatization. nih.govnih.gov
Research has demonstrated that an STA procedure utilizing full-scan GC-MS after acid hydrolysis, extraction, and subsequent microwave-assisted acetylation enables the successful detection of PCMEA and its metabolites in rat urine. nih.govnih.gov This suggests that such a method is suitable for identifying PCMEA intake in human urine, assuming a similar metabolic profile. nih.gov A key challenge noted is that PCMEA and its ethoxy analogue (PCEEA) can produce common metabolites, making their differentiation difficult with this method alone. nih.gov
For PCMEA and related phencyclidine derivatives, microwave-assisted acetylation has been successfully integrated into analytical protocols. nih.govnih.gov This rapid derivatization technique is crucial for high-throughput screening environments, such as those in forensic and clinical toxicology. researchgate.net The process typically involves treating the extracted analyte with a derivatizing agent like acetic anhydride (B1165640) in a sealed vessel and exposing it to microwave irradiation for a short period, rendering the compound suitable for immediate GC-MS analysis. researchgate.net Trifluoroacetylation using reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) under microwave irradiation has also been reported for related compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC/MS) for High-Throughput Screening and Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative to GC-MS, often providing superior sensitivity and selectivity without the need for derivatization. fda.gov.twnih.gov This makes it exceptionally well-suited for high-throughput screening of a wide array of compounds, including PCMEA, in complex biological matrices like urine and blood. fda.gov.twau.dk Modern LC-MS/MS methods can utilize a simple "dilute-and-shoot" sample preparation, where the biological sample is centrifuged, diluted, and directly injected, allowing for very rapid analysis times. fda.gov.twnih.gov The use of advanced column chemistries, such as phenyl-hexyl stationary phases, provides the necessary chromatographic separation for robust analysis. nih.govau.dk
High-resolution mass spectrometry (HRMS) offers a significant advantage over nominal mass instruments by providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). au.dknih.gov This accuracy is crucial for increasing confidence in compound identification. When combined with tandem mass spectrometry (MS/MS), HRMS/MS becomes a formidable tool for both screening and confirmation. nih.gov
In an HRMS/MS workflow, the accurate mass of the precursor ion (e.g., the protonated molecule [M+H]⁺ of PCMEA) is measured in the first stage of the mass spectrometer. This ion is then fragmented, and the accurate masses of the resulting product ions are measured in the second stage. This level of accuracy allows for the calculation of the elemental formula for both the parent drug and its fragments, drastically reducing the number of potential false positives and providing a high degree of certainty in structural assignments. nih.gov
The identification of novel metabolites is a key challenge in toxicology and pharmacology. LC systems coupled to hybrid mass spectrometers like the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are the primary tools for this purpose. nih.govlbl.gov These instruments combine the high-resolution and accurate-mass capabilities necessary to elucidate the structures of unknown compounds in complex mixtures. nih.govnih.gov
An LC-QTOF-MS workflow for metabolite identification involves acquiring full-scan mass spectra to detect potential metabolites based on their accurate mass. lbl.govnih.gov Data-dependent acquisition is then used to trigger MS/MS fragmentation for ions of interest, providing structural information. nih.gov The accurate mass data helps propose elemental compositions, while the fragmentation patterns reveal the core structure and the site of metabolic modification (e.g., hydroxylation, demethylation). lbl.gov
Orbitrap mass spectrometers function on a similar principle but offer exceptionally high resolution (often exceeding 100,000 FWHM). nih.govthermofisher.com This allows for confident discrimination between closely related isobaric species. Workflows such as Simultaneous Quantitation and Discovery (SQUAD) on Orbitrap platforms enable a single analysis to perform both the targeted quantification of known compounds, like the parent PCMEA, and the untargeted discovery and identification of its metabolites. thermofisher.com
Table 2: Representative LC-HRMS/MS Parameters for PCMEA Analysis
| Parameter | Value / Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (PCMEA) | Calculated m/z with < 5 ppm mass accuracy |
| Key Product Ions (MS/MS) | Fragments corresponding to the phenylcyclohexyl moiety and loss of the methoxyethyl group. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Mass Resolution | > 20,000 FWHM (QTOF); > 60,000 FWHM (Orbitrap) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation (¹H, ¹³C NMR)
While mass spectrometry provides powerful tools for detection and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous structural elucidation of a chemical compound. nih.gov For a novel substance like PCMEA or its synthesized metabolites, obtaining ¹H (proton) and ¹³C (carbon-13) NMR spectra is essential for confirming the molecular structure. researchgate.netnih.gov
The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. bas.bg The ¹³C NMR spectrum provides analogous information for the carbon atoms in the skeleton. nih.gov Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) can be used to establish the connectivity between atoms, confirming the exact arrangement of the phenyl ring, the cyclohexyl ring, and the N-methoxyethyl side chain. bas.bg The complete assignment of all proton and carbon signals provides irrefutable proof of the compound's identity. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Data Characteristics for N-(1-phenylcyclohexyl)-2-methoxyethanamine
| Spectrum | Region (ppm) | Assigned Protons / Carbons |
|---|---|---|
| ¹H NMR | ~ 7.2 - 7.5 | Aromatic protons (phenyl group) |
| ~ 3.3 | Singlet for methoxy (B1213986) (-OCH₃) protons | |
| ~ 2.5 - 3.5 | Multiplets for methylene (B1212753) (-CH₂-) protons on the ethylamine (B1201723) chain | |
| ~ 1.2 - 2.2 | Complex multiplets for cyclohexyl protons | |
| ¹³C NMR | ~ 125 - 145 | Aromatic carbons (phenyl group) |
| ~ 60 - 75 | Carbons of the ethylamine chain and the quaternary cyclohexyl carbon (C1) | |
| ~ 59 | Methoxy (-OCH₃) carbon | |
| ~ 20 - 40 | Cyclohexyl carbons |
Note: The data in this table is representative and based on general chemical shift principles for similar structures.
Optimized Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound and its metabolites in biological matrices such as urine and blood necessitates robust and efficient sample preparation. The primary objectives of these techniques are to isolate the target analytes from complex endogenous materials like proteins, salts, and phospholipids, eliminate interferences, and concentrate the analytes prior to instrumental analysis. The choice of method depends on the specific matrix, the required sensitivity, and the analytical technique employed.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a highly effective and widely used technique for the cleanup and concentration of analytes from liquid samples. sigmaaldrich.com It relies on the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). For a basic compound like this compound, a common approach involves using a mixed-mode or polymeric cation-exchange sorbent that can retain the analyte through hydrophobic and ionic interactions.
The general procedure involves conditioning the sorbent, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest with an appropriate solvent. sigmaaldrich.com Pre-treatment of biological samples is crucial; for instance, urine samples are typically adjusted to a pH of approximately 6.0 to ensure the analyte is in a suitable ionic state for retention on a cation-exchange sorbent. forensicresources.orgforensicresources.org Blood samples require protein precipitation and centrifugation prior to loading. forensicresources.org
A typical SPE protocol for extracting basic drugs from urine is detailed below.
Table 1: Example SPE Protocol for this compound in Urine
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Pre-treatment | To 5 mL of urine, add internal standard and adjust pH to ~6.0 with 0.1 M phosphate (B84403) buffer. forensicresources.orgforensicresources.org | To ensure the analyte is protonated and ready for ion-exchange retention. |
| 2. Column Conditioning | Sequentially pass 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer through a mixed-mode cation-exchange SPE cartridge (e.g., UCT Clean Screen® DAU). forensicresources.orgforensicresources.org | To activate the sorbent and create a chemical environment suitable for sample loading. |
| 3. Sample Loading | Apply the pre-treated urine sample to the conditioned cartridge at a slow flow rate (< 2 mL/min). forensicresources.org | To allow for efficient binding of the analyte to the sorbent. |
| 4. Wash Step 1 | Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid. forensicresources.org | To remove polar, water-soluble interferences. The acidic wash helps remove weakly bound basic compounds. |
| 5. Wash Step 2 | Dry the cartridge under nitrogen for ~10 minutes, then wash with 2 mL of hexane (B92381) and 3 mL of methanol. forensicresources.org | To remove non-polar interferences and residual water. |
| 6. Elution | Elute the analyte with 3 mL of a freshly prepared basic elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide (B78521); 80:20:2 v/v/v). forensicresources.org | The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted by the organic solvent. |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for analysis. forensicresources.org | To concentrate the analyte and ensure compatibility with the analytical instrument. |
This table is a representative example based on established protocols for basic drugs. forensicresources.orgforensicresources.org Optimization is often required for specific applications.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For the analysis of this compound and its metabolites in rat urine, a systematic toxicological analysis procedure involving LLE after acid hydrolysis has been successfully applied. researchgate.netnih.gov
The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. Since this compound is a basic compound, the pH of the biological sample is adjusted to a basic value (typically pH > 9) to deprotonate the amine group. This neutralization makes the molecule more soluble in a non-polar organic solvent, facilitating its extraction from the aqueous matrix. researchgate.net
Table 2: Example LLE Protocol for this compound in Blood
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Pre-treatment | To 1 mL of whole blood, add internal standard and 1 mL of a basic buffer (e.g., concentrated sodium hydroxide solution) to adjust pH > 9. researchgate.netnih.gov | To deprotonate the basic analyte, increasing its lipophilicity. For blood, this step also initiates protein precipitation. |
| 2. Extraction | Add 5 mL of a non-polar organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol, or n-butyl chloride). Vortex vigorously for 2-5 minutes. | To partition the analyte from the aqueous sample into the organic phase. |
| 3. Phase Separation | Centrifuge the mixture for 10-15 minutes to achieve complete separation of the aqueous and organic layers. | To break any emulsions and create a distinct interface between the two phases. |
| 4. Collection | Carefully transfer the upper organic layer to a clean test tube, avoiding any of the aqueous phase or protein precipitate. | To isolate the analyte-containing organic solvent. |
| 5. Back-Extraction (Optional Cleanup) | Add 1 mL of dilute acid (e.g., 0.1 M HCl) to the collected organic phase. Vortex and centrifuge. Discard the organic layer and make the aqueous layer basic again, then re-extract with fresh organic solvent. | To further purify the extract. The analyte moves back to the aqueous phase when protonated and is then re-extracted after neutralization, leaving many impurities behind. |
| 6. Evaporation & Reconstitution | Evaporate the final organic extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis. | To concentrate the purified analyte. |
This table provides a generalized LLE methodology based on principles for extracting basic drugs. researchgate.netnih.gov The choice of solvent and pH must be optimized for recovery and selectivity.
Chromatographic Purification Techniques (e.g., Semi-Preparative HPLC) for Reference Standard Isolation
The synthesis of new chemical entities like this compound and the study of their metabolism often require the isolation of pure reference standards for both the parent compound and its metabolites. warwick.ac.uk These standards are essential for confirming the identity of analytes detected in biological samples and for the validation of quantitative analytical methods. nih.gov Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the isolation of milligram quantities of highly pure compounds. warwick.ac.ukthermofisher.com
A practical example of this application is found in the isolation of N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA), a major metabolite of this compound. researchgate.net In one study, PCHEA was produced via fermentation and initially isolated from the supernatant using solid-phase extraction. The resulting extract was then subjected to semi-preparative HPLC for final purification. researchgate.net
The process successfully yielded 9 mg of the metabolite with a purity of 95% as determined by HPLC-UV analysis. researchgate.net The identity of the isolated compound was subsequently confirmed by GC-MS and NMR spectroscopy. This same approach can be applied to purify the parent compound, this compound, after its chemical synthesis to produce a certified reference standard.
Table 3: Research Findings on Reference Standard Isolation
| Compound | Isolation Method | Initial Purification | Final Purification | Purity Achieved | Purpose | Reference |
|---|
The principle of semi-preparative HPLC involves injecting a larger amount of a concentrated sample onto an HPLC column with a wider diameter than those used for analytical purposes. The chromatographic conditions (mobile phase, gradient) are optimized to achieve maximum separation between the target compound and any impurities or side-products. The fraction corresponding to the peak of the target compound is collected as it exits the detector. warwick.ac.uk This process can be repeated in cycles to accumulate the desired amount of the pure substance.
Structure Activity Relationship Sar and Computational Chemistry Studies of N 1 Phenylcyclohexyl 2 Methoxyethanamine and Analogues
Identification of Structural Determinants for NMDA Receptor Interaction
The interaction of arylcyclohexylamines with the NMDA receptor is governed by specific structural features of the ligand. The core structure consists of a cyclohexylamine (B46788) unit with an aryl group attached to the same carbon as the amine. wikipedia.org The nature of these three components—the aryl ring, the cyclohexyl ring, and the amine group—are critical determinants of binding affinity and functional activity at the NMDA receptor.
The Aryl Group: The aryl moiety, typically a phenyl ring, is essential for activity. The size of this aromatic ring is a determinant of phencyclidine (PCP)-like activity. nih.gov Substitution on this ring can dramatically alter the pharmacological profile. For instance, methoxy (B1213986) (MeO) groups added to the aryl ring are a common modification in this class. researchgate.net
The Cyclohexyl Ring: This non-aromatic ring plays a crucial role in orienting the molecule within the receptor's binding site. Hydroxylation of the cyclohexyl ring has been shown to decrease both the potency and efficacy of some arylcyclohexylamines. nih.gov
The Amine Group: The amine is typically secondary or tertiary. wikipedia.org In the case of N-(1-phenylcyclohexyl)-2-methoxyethanamine, it is a secondary amine with a 2-methoxyethyl substituent. The nature of the N-substituent significantly influences activity; for example, N-alkyl substitutions generally decrease potency but not efficacy. nih.gov Studies on other receptors have also shown that the size of the N-substituent can impact binding, with inactivation rates increasing with larger substituents, suggesting nonpolar interactions with the receptor. nih.gov
The NMDA receptor itself is a heterotetrameric ion channel, most commonly composed of two GluN1 and two GluN2 subunits. nih.gov The binding site for arylcyclohexylamines like PCP is located within the ion channel pore. researchgate.net The interaction is noncompetitive and voltage-dependent, meaning the ligand only binds when the channel is open. nih.gov The structural features of the ligand must be complementary to the residues lining this pore to achieve effective binding and antagonism.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is vital for predicting the activity of new molecules and optimizing lead compounds. nih.govubitweb.de The reliability of any QSAR model is highly dependent on several factors, including the quality of the input data, the selection of relevant molecular descriptors, and rigorous validation. nih.govresearchgate.net
The development of a QSAR model is a systematic process that begins with the compilation of a dataset of molecules with known biological activities. ubitweb.de For arylcyclohexylamines, this would involve their measured affinities for the NMDA receptor.
The general workflow involves several key steps:
Data Set Preparation: A diverse set of arylcyclohexylamine analogues with corresponding biological activity data (e.g., IC50 or Ki values) is collected. ubitweb.deresearchgate.net
Molecular Descriptor Calculation: For each molecule, a wide range of numerical values, known as molecular descriptors, are calculated. kaggle.com These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular volume, surface area). mdpi.com
Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).
Physicochemical descriptors: Such as lipophilicity (LogP), which influences how a molecule interacts with biological membranes. mdpi.com
Model Building: Statistical methods are employed to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Common techniques include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Artificial Neural Networks (ANN) researchgate.netresearchgate.net
Genetic Function Approximation (GFA) mdpi.com
These models aim to identify which combination of descriptors best explains the variance in biological activity, thereby revealing the structural features most important for the desired effect. nih.gov
Validation is arguably the most critical step in QSAR modeling, as it determines the reliability and predictive power of the developed model. nih.govresearchgate.net A model must be able to accurately predict the activity of compounds that were not used in its creation. nih.gov Validation is typically performed using both internal and external methods.
Internal Validation: This assesses the robustness of the model using only the initial training set. The most common method is leave-one-out (LOO) cross-validation, which generates the Q² statistic. mdpi.com A high Q² value indicates good internal consistency.
External Validation: This tests the model's ability to predict the activity of an external test set of compounds that were not used in model development. mdpi.com The predictive ability is often measured by the R²pred statistic.
Several statistical metrics are used to evaluate a QSAR model's performance. A robust and predictive model should meet stringent statistical criteria.
| Parameter | Description | Commonly Accepted Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | A measure of the model's internal predictive ability, typically from leave-one-out (LOO) cross-validation. mdpi.com | > 0.5 |
| R²pred (Predictive R² for external set) | Measures the predictive power of the model on an external test set. mdpi.com | > 0.6 |
| r_m² | A metric that penalizes a model for large differences between observed and predicted values. mdpi.com | > 0.5 |
| CCC (Concordance Correlation Coefficient) | Evaluates the agreement between predicted and experimental values for the external test set. nih.gov | > 0.85 |
Influence of Substituent Modifications on Receptor Binding Affinities and Functional Efficacy
The fine-tuning of the arylcyclohexylamine scaffold through the addition or modification of chemical substituents has a profound impact on receptor binding affinity and efficacy. wikipedia.org SAR studies systematically explore these modifications to map out the chemical space and identify key interactions.
Aryl Ring Substitutions: Adding substituents to the phenyl ring can significantly modulate activity. For example, in some tryptamine (B22526) series, which also interact with G protein-coupled receptors, the position of a methoxy group on the aryl ring can greatly influence binding affinity. researchgate.net Similarly, for substituted benzamides, polar substituents on the benzamide (B126) ring can enhance binding affinity at certain receptor subtypes by mediating indirect interactions. nih.gov
Cyclohexyl Ring Substitutions: Modifications to the cyclohexyl ring are generally less tolerated than on other parts of the scaffold. Studies on PCP and its analogues have shown that substituting hydroxyl groups on the cyclohexyl ring leads to a decrease in both potency and efficacy. nih.gov Methyl group substitutions, however, tend to reduce potency without affecting efficacy. nih.gov
Amine Substitutions: The nature of the substituent on the nitrogen atom is a critical determinant of activity. Replacing the piperidine (B6355638) ring found in PCP with smaller rings like pyrrolidine (B122466) or larger ones like morpholine (B109124) decreases potency. nih.gov The 2-methoxyethanamine group in the title compound represents a departure from the more common cyclic or simple alkyl amine substituents, suggesting a specific interaction profile within the receptor.
| Position of Substitution | Substituent Type | General Effect on Potency/Affinity | Reference |
|---|---|---|---|
| Cyclohexyl Ring | Hydroxyl (-OH) | Decreases potency and efficacy | nih.gov |
| Cyclohexyl Ring | Methyl (-CH₃) | Reduces potency, but not efficacy | nih.gov |
| Amine Group | Replacement of piperidine with pyrrolidine or morpholine | Decreases potency | nih.gov |
| Amine Group | N-alkyl (e.g., -CH₃, -C₂H₅) | Decreases potency, but not efficacy | nih.gov |
| Aryl Ring | Thienyl replacing Phenyl | Increases PCP-like activity | nih.gov |
Comparative SAR Analysis Across the Arylcyclohexylamine Chemical Class
The arylcyclohexylamine class is notable for the diverse pharmacology that arises from its structural variations. wikipedia.org Comparing this compound to other well-known members of this class, such as Phencyclidine (PCP) and Ketamine, highlights the key structural shifts that determine their primary biological targets.
Phencyclidine (PCP): The prototypical arylcyclohexylamine, PCP, features a piperidine ring as the amine substituent. wikipedia.org It is primarily known as a potent NMDA receptor antagonist. drugz.fr
Ketamine: Ketamine is structurally distinct, featuring a 2-oxo group on the cyclohexyl ring and a methylamino group. These changes result in lower potency at the NMDA receptor compared to PCP but provide it with a profile suitable for clinical use as an anesthetic. taylorandfrancis.com
This compound (PCMEA): This compound and its ethoxy analogue (PCEEA) are designer drugs derived from PCP. fao.orgresearchgate.net Their metabolism involves N-dealkylation and O-dealkylation, leading to common metabolites. fao.orgresearchgate.net The replacement of the piperidine ring with an acyclic methoxyethanamine (B8433553) chain alters the molecule's polarity and conformational flexibility, which in turn modifies its interaction with the NMDA receptor and potentially other binding sites.
The ability to radically alter the pharmacological profile—from an NMDA antagonist (PCP), to a dopamine (B1211576) reuptake inhibitor (BTCP), to a µ-opioid agonist (BDPC)—simply by changing substituents demonstrates the remarkable chemical tractability of the arylcyclohexylamine scaffold. wikipedia.org
| Compound | Key Structural Features | Primary Pharmacological Target/Activity |
|---|---|---|
| Phencyclidine (PCP) | Phenyl, Cyclohexyl, Piperidine | NMDA Receptor Antagonist drugz.fr |
| Ketamine | Phenyl, 2-Oxo-cyclohexyl, Methylamine | NMDA Receptor Antagonist (lower potency than PCP) researchgate.net |
| This compound | Phenyl, Cyclohexyl, 2-Methoxyethanamine | Presumed NMDA Receptor Antagonist fao.orgresearchgate.net |
| BTCP (Benocyclidine) | Benzo[b]thiophenyl, Cyclohexyl, Piperidine | Dopamine Reuptake Inhibitor wikipedia.org |
| PRE-084 | Phenyl, Morpholinoethyl | Sigma (σ₁) Receptor Agonist wikipedia.org |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to visualize and analyze the interaction between a ligand and its receptor at an atomic level. nih.govnih.gov These methods provide insights into the binding pose, affinity, and stability of the ligand-receptor complex, which are unattainable through experimental methods alone. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. jbcpm.com The process involves generating multiple possible binding poses and scoring them based on binding energy calculations. nih.govjbcpm.com A lower binding energy (more negative value) generally indicates a more favorable and stable interaction. nih.gov Docking studies of arylcyclohexylamines into the NMDA receptor pore would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. drugz.frresearchgate.net
| Parameter | Unit | Interpretation |
|---|---|---|
| Binding Affinity / Docking Score | kcal/mol | An estimate of the binding free energy. More negative values suggest stronger binding. jbcpm.com |
| Root-Mean-Square Deviation (RMSD) | Ångström (Å) | Measures the average distance between the atoms of superimposed structures. Low RMSD (<2 Å) between a docked pose and a known crystal structure indicates a good prediction. nih.govnih.gov |
| Interacting Residues | N/A | Identifies the specific amino acids in the receptor's binding pocket that interact with the ligand. |
| Interaction Types | N/A | Describes the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, van der Waals, electrostatic). |
De Novo Drug Design Principles Applied to this compound Analogues
The exploration of novel psychoactive substances has led researchers to apply advanced computational techniques, such as de novo drug design, to the chemical scaffold of this compound (PCMEA) and its analogues. This approach aims to systematically explore the vast chemical space to identify new molecules with potentially desirable pharmacological profiles. The principles of de novo drug design, in this context, are heavily reliant on the well-established structure-activity relationships (SAR) of phencyclidine (PCP) derivatives, of which PCMEA is a member. These compounds are primarily known for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system. rsc.orgfrontiersin.org
De novo drug design methodologies for PCMEA analogues are fundamentally guided by the structural features known to be critical for affinity and activity at the NMDA receptor's phencyclidine (PCP) binding site. nih.gov The core structure of these analogues, inherited from phencyclidine, consists of a phenyl group and a cycloalkylamine connected to the same carbon atom. Computational models used in de novo design leverage this foundational scaffold to generate new molecular entities by systematically modifying various structural components.
The design process typically begins with the generation of a virtual library of compounds. This is achieved through algorithmic approaches that either assemble molecules atom-by-atom or by combining larger chemical fragments. For PCMEA analogues, this involves modifications at three primary positions: the aromatic ring, the cyclohexane (B81311) ring, and the N-alkyl substituent.
Key Structural Modifications and SAR Insights:
Aromatic Ring Substitutions: Structure-activity relationship studies have demonstrated that the electronic properties of the phenyl group are crucial for the activity of PCP-like compounds. nih.gov For instance, introducing electron-donating groups, which increase the electron density of the aromatic ring, tends to maintain or enhance the compound's activity. nih.gov Conversely, the introduction of strongly electron-withdrawing groups often leads to a significant decrease or complete loss of PCP-like activity. nih.gov De novo design algorithms can utilize this principle to prioritize analogues with favorable electronic characteristics on the phenyl ring.
N-Alkyl Substituent Variations: The nature of the substituent on the nitrogen atom has been shown to modulate the potency of these compounds without significantly altering their mechanism of action. nih.gov Computational models can explore a wide range of alkyl and other functional groups at this position to fine-tune the binding affinity and selectivity of the designed analogues. The methoxyethyl group in PCMEA is one such variation on the more common piperidine or pyrrolidine rings found in other PCP derivatives.
Cyclohexane Ring Modifications: While less commonly explored, modifications to the cyclohexane ring can also impact the pharmacological profile. The semi-rigid nature of this ring is considered important for orienting the phenyl and amine groups correctly within the NMDA receptor binding site. nih.gov
Generative deep learning models represent a sophisticated approach within de novo drug design. These models can be trained on extensive datasets of known NMDA receptor antagonists to learn the underlying chemical patterns required for binding. rsc.orgpnnl.gov Subsequently, they can generate novel molecular structures that are predicted to have high affinity for the PCP binding site. rsc.org These generated molecules can then be filtered based on various criteria, including synthetic accessibility and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, before being prioritized for synthesis and experimental validation.
While specific de novo design studies exclusively focused on this compound analogues are not widely documented in publicly available literature, the principles derived from the broader class of phencyclidine derivatives provide a robust framework for such computational explorations. The ultimate goal of applying these design principles is to systematically navigate the chemical landscape and identify novel compounds with tailored pharmacological effects.
Interactive Data Table: Structure-Activity Relationship of Phencyclidine Analogues
| Compound/Analogue Class | Structural Modification | Effect on Activity | Reference |
| 3-Amino-PCP | Increased electron density on the aromatic ring | Retained PCP-like activity | nih.gov |
| 3-Fluoro-PCP | Slightly reduced electron density on the aromatic ring | Retained PCP-like activity | nih.gov |
| 3-Nitro-PCP | Greatly reduced electron density on the aromatic ring | Loss of PCP-like activity | nih.gov |
| N-Substituted Analogues | Alterations to the nitrogen substituent | Altered potency, but not efficacy | nih.gov |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA) in mammalian models, and how can these metabolites be analytically detected?
- Methodological Answer : PCMEA undergoes N-dealkylation (cleavage of the cyclohexylamine moiety), O-dealkylation (removal of the methoxy group to form 2-hydroxyethanamine), and subsequent oxidation of the resulting alcohol to carboxylic acids. Cyclohexyl ring hydroxylation at multiple positions and aromatic hydroxylation of metabolites also occur. For detection, gas chromatography-mass spectrometry (GC/MS) is used after acid hydrolysis (to cleave conjugates), liquid-liquid extraction (e.g., with ethyl acetate), and derivatization (e.g., acetylation) to enhance volatility. Key metabolites include hydroxylated cyclohexyl derivatives and O-dealkylated products, which are detectable in rat urine at therapeutic doses .
Q. Which cytochrome P450 (CYP) isoforms are responsible for PCMEA metabolism, and how can their roles be experimentally validated?
- Methodological Answer : CYP2B6, CYP2D6, and CYP3A4 are primarily involved. To validate:
- Use recombinant CYP isoforms in vitro to identify metabolic activity.
- Apply isoform-specific inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) in human liver microsomes to assess metabolic inhibition.
- Compare metabolite profiles between wild-type and CYP2B6/2D6/3A4 knockout models. Evidence shows that CYP2B6 contributes significantly to O-dealkylation .
Advanced Research Questions
Q. How can researchers differentiate between PCMEA and its structural analogs (e.g., PCEEA) in biological samples when they produce overlapping metabolites?
- Methodological Answer : Structural analogs like PCEEA (ethoxy variant) and PCMEA (methoxy variant) share metabolites due to common O-dealkylation pathways. Differentiation requires:
- High-resolution mass spectrometry (HRMS) : Resolve subtle mass differences (e.g., ethoxy vs. methoxy fragments).
- Isotopic labeling : Synthesize deuterated analogs to track specific metabolic pathways.
- Orthogonal chromatography : Use UPLC coupled with tandem MS to separate co-eluting metabolites. Note that urinary detection in humans may require targeted analysis due to shared hydroxylated metabolites .
Q. What in vitro models best predict the hepatic clearance of PCMEA, and how do they correlate with in vivo pharmacokinetics?
- Methodological Answer :
- Human hepatocytes : Measure intrinsic clearance (CLint) using substrate depletion assays.
- Microsomal stability assays : Incubate PCMEA with NADPH-fortified liver microsomes to calculate half-life.
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro CLint data with organ blood flow rates to predict in vivo clearance. Studies suggest PCMEA exhibits moderate hepatic extraction, requiring adjustment for protein binding and CYP induction .
Q. What strategies are effective for isolating and characterizing conjugated metabolites (e.g., glucuronides) of PCMEA?
- Methodological Answer :
- Enzymatic hydrolysis : Use β-glucuronidase/sulfatase to cleave conjugates prior to extraction.
- Solid-phase extraction (SPE) : Employ mixed-mode cartridges (e.g., C18 with ion exchange) to separate polar conjugates.
- LC-MS/MS with collision-induced dissociation (CID) : Characterize conjugate structures via diagnostic fragment ions (e.g., loss of glucuronic acid, m/z 176). Conjugated hydroxylated metabolites are predominant in later excretion phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
